molecular formula C6H9ClFNO B6311460 N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide CAS No. 2088941-94-8

N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide

Cat. No.: B6311460
CAS No.: 2088941-94-8
M. Wt: 165.59 g/mol
InChI Key: MEIMZSYKAAXSTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl ring substituted with chlorine and fluorine atoms, which imparts distinct chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide typically involves the reaction of N-methylacetamide with a suitable cyclopropylating agent. One common method includes the use of 2-chloro-2-fluorocyclopropane as a starting material, which undergoes nucleophilic substitution with N-methylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, thereby optimizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the cyclopropyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The cyclopropyl ring can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-(2-amino-2-fluorocyclopropyl)-N-methylacetamide, while oxidation may produce this compound oxide.

Scientific Research Applications

N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and fluorine atoms on the cyclopropyl ring can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-fluorocyclopropane: A precursor in the synthesis of N-(2-Chloro-2-fluorocyclopropyl)-N-methylacetamide.

    N-Methylacetamide: Another precursor used in the synthesis.

    2-Fluoro-2-chlorocyclopropylamine: A related compound with similar structural features.

Uniqueness

This compound is unique due to the combination of the cyclopropyl ring with chlorine and fluorine substituents, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-chloro-2-fluorocyclopropyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClFNO/c1-4(10)9(2)5-3-6(5,7)8/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIMZSYKAAXSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CC1(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.